molecular formula C10H18 B14343796 6,6-Dimethylspiro[2.5]octane CAS No. 105786-54-7

6,6-Dimethylspiro[2.5]octane

Cat. No.: B14343796
CAS No.: 105786-54-7
M. Wt: 138.25 g/mol
InChI Key: HWCXDTLFAFUQLW-UHFFFAOYSA-N
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Description

6,6-Dimethylspiro[2.5]octane is a unique organic compound characterized by its spirocyclic structure, where two rings are connected through a single carbon atom. This compound is notable for its stability and distinct chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylspiro[2.5]octane typically involves the reduction of this compound-4,8-dione. One common method is the use of lithium aluminium hydride in tetrahydrofuran, which yields both cis- and trans-6,6-Dimethylspiro[2.5]octane-4,8-diols . The ratio of cis to trans products can be influenced by the substrate-reagent ratios and hydrolysis conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethylspiro[2.5]octane undergoes various chemical reactions, including reduction, oxidation, and substitution. For instance, the reduction of this compound-4,8-dione with lithium aluminium hydride produces diols .

Common Reagents and Conditions:

    Reduction: Lithium aluminium hydride in tetrahydrofuran.

    Oxidation: Conditions and reagents for oxidation reactions are less documented but could involve common oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Scientific Research Applications

6,6-Dimethylspiro[2.5]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action for 6,6-Dimethylspiro[2.5]octane in various reactions involves the interaction of its spirocyclic structure with reagents. For example, in reduction reactions, the spirocyclic dione interacts with lithium aluminium hydride to form diols . The specific molecular targets and pathways depend on the type of reaction and the reagents involved.

Comparison with Similar Compounds

Uniqueness: 6,6-Dimethylspiro[2.5]octane is unique due to its specific spirocyclic structure and the presence of two methyl groups at the 6-position, which influence its chemical reactivity and stability.

Properties

CAS No.

105786-54-7

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

6,6-dimethylspiro[2.5]octane

InChI

InChI=1S/C10H18/c1-9(2)3-5-10(6-4-9)7-8-10/h3-8H2,1-2H3

InChI Key

HWCXDTLFAFUQLW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CC1)CC2)C

Origin of Product

United States

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